molecular formula C5H7NO5 B1337081 Dimethyl 2-(hydroxyimino)malonate CAS No. 42937-74-6

Dimethyl 2-(hydroxyimino)malonate

Cat. No. B1337081
CAS RN: 42937-74-6
M. Wt: 161.11 g/mol
InChI Key: GLFGXQYUPFIXJV-UHFFFAOYSA-N
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Description

Dimethyl 2-(hydroxyimino)malonate is a chemical compound that is part of a broader class of malonates which are known for their utility in various organic synthesis reactions. Malonates like dimethyl malonate are often used as precursors or intermediates in the synthesis of more complex molecules due to their reactivity and the stability of their carbanion forms under basic conditions .

Synthesis Analysis

The synthesis of related malonate compounds has been demonstrated in several studies. For instance, dimethyl malonate has been shown to add to alkyl 2-(1-hydroxyalkyl)propenoates under basic conditions, with phase transfer catalysis being used to reduce or avoid side reactions such as lactonization or elimination . Another study reported the synthesis of a dimethyl malonate derivative through the reaction of cyclopentadiene with 1,1,3,3-tetrakis(methoxycarbonyl)propene, followed by a base-mediated retro-Michael reaction to yield a specific isomer . Additionally, a multicomponent synthesis approach was used to construct a complex dimethyl malonate derivative involving salicylaldehyde, malononitrile dimer, and dimethyl malonate in DMSO at room temperature .

Molecular Structure Analysis

The molecular structure of compounds related to dimethyl 2-(hydroxyimino)malonate has been elucidated using various spectroscopic techniques. For example, the crystal structure of hydroxyimino(N,N'-dimethyl)malonamide was determined using single-crystal X-ray diffraction, revealing little conjugation throughout the C-C-C skeleton and non-planar molecules . This kind of structural analysis is crucial for understanding the reactivity and potential interactions of the compound.

Chemical Reactions Analysis

Dimethyl malonate derivatives participate in a variety of chemical reactions. The Michael reaction is one such reaction where dimethyl malonate acts as a nucleophile, adding to electron-deficient alkenes . The base-catalyzed C-C bond cleavage reaction is another example, which can be used to generate specific isomers of malonate derivatives . These reactions are important for the synthesis of complex organic molecules and for the modification of existing compounds to enhance their properties or biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl malonate and its derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonding in related compounds like N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide contributes to the formation of a three-dimensional supramolecular framework, which can affect solubility, melting point, and other physical properties . The transesterification reaction observed during the synthesis of tetra(dihexylmalonate) phthalocyanines indicates the reactivity of the methyl ester groups in dimethyl malonate under certain conditions, which is relevant for understanding its chemical behavior .

Scientific Research Applications

Anticancer Potency

Research on "Dimethyl 2-(2-Hydroxy-2-Methoxypropilidine) Malonate" within Kombucha has revealed its anticancer properties through in-silico methods, such as molecular docking, drug likeness profiles, and ADMET tests. These studies suggest that the compound is safe for consumption and capable of suppressing cancer cells (Taupiqurrohman, Rezaldi, Amalia, & Suryani, 2022).

Photomechanical Response

Investigations into "Dimethyl-2(3-anthracen-9-yl)allylidene)malonate (DMAAM)" have demonstrated its ability to undergo rapid coiling motions when exposed to visible light in the presence of surfactants like cetyltrimethylammonium bromide (CTAB). This reaction facilitates a transition to an amorphous phase, leading to significant shape changes in crystalline nanowires (Tong, Liu, Al‐Kaysi, & Bardeen, 2018).

Synthesis of Phthalocyanines

The compound "Dimethyl-(2,3-dicyanophenyl)malonate" has been utilized in the synthesis of non-peripherally substituted tetra(dihexylmalonate) alcohol-soluble phthalocyanines. These compounds were synthesized through a cyclotetramerization reaction, demonstrating a method to produce materials with potential applications in electronics and materials science (Korkut, Avcıata, & Şener, 2011).

Hydrogenation to 1,3-Propanediol

Dimethyl malonate's hydrogenation over a Cu/SiO2 catalyst presents an alternative route for 1,3-propanediol production, a monomer used in the manufacture of polytrimethylene-terephthalate. This study revealed the catalytic reaction network and the effect of Cu+/Cu0 on selectivity, offering insights into sustainable chemical production processes (Zheng, Zhu, Li, & Ji, 2017).

Catalytic Radical Addition

The Mn(II)/Co(II)/O(2) system has been shown to facilitate the radical addition of dimethyl malonate to alkenes, producing significant yields. This process exemplifies the utility of dimethyl malonate in organic synthesis, particularly in the creation of complex molecules (Hirase, Iwahama, Sakaguchi, & Ishii, 2002).

Safety And Hazards

Safety data sheets suggest that contact with Dimethyl 2-(hydroxyimino)malonate should be avoided as it can be harmful if swallowed, in contact with skin, or if inhaled . Protective equipment should be worn and adequate ventilation ensured when handling this compound .

properties

IUPAC Name

dimethyl 2-hydroxyiminopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO5/c1-10-4(7)3(6-9)5(8)11-2/h9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFGXQYUPFIXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423246
Record name Dimethyl 2-(hydroxyimino)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(hydroxyimino)malonate

CAS RN

42937-74-6
Record name 42937-74-6
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Record name Dimethyl 2-(hydroxyimino)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL (HYDROXYIMINO)-MALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RC Hoffmann, JJ Schneider - European Journal of Inorganic …, 2014 - Wiley Online Library
Zinc complexes with dimethyl 2‐hydroxyimino‐ and 2‐nitromalonate (dmm‐NOH and Hdmm‐NO 2 , respectively) were synthesized and examined as potential precursors for …
HB Sun, GJ Zheng, YP Wang, XJ Wang… - Chinese Chemical …, 2009 - Elsevier
A novel method for synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde 2, a key intermediate of Losartan was reported. The compound 2 was synthesized from starting material …
Number of citations: 9 www.sciencedirect.com
Y Zheng, QY Yang, LY Wu, XY Zhu, MJ Ge… - Organic …, 2021 - ACS Publications
A novel, easy-to-handle, and regioselective vicinal dioxidation of alkenes under transition metal and organic peroxide free conditions has been developed. This approach uses N-…
Number of citations: 3 pubs.acs.org
R Warstat, M Pervaiz, P Regenass, M Amann… - European Journal of …, 2023 - Elsevier
For a long time, the development of bromodomain (BD) inhibitors (BDi) was almost exclusively related to the BET family. More recently, BDi for BDs outside the BET family have also …
Number of citations: 3 www.sciencedirect.com
J Son - 2018 - indigo.uic.edu
N-Heterocyclic scaffolds are commonly found in natural products and marketed pharmaceuticals. Within this class of privileged molecules β-lactams have been extensively targeted for …
Number of citations: 2 indigo.uic.edu

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